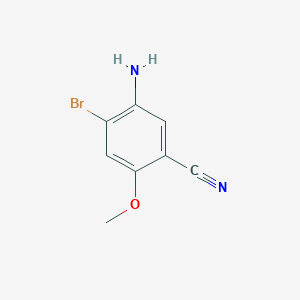

5-Amino-4-bromo-2-methoxybenzonitrile

説明

特性

IUPAC Name |

5-amino-4-bromo-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-3-6(9)7(11)2-5(8)4-10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRJXTRRQQFQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Key Synthetic Strategies

Sequential Halogenation and Functional Group Interconversion

This method involves bromination of a pre-functionalized benzene derivative followed by nitration and reduction.

Bromination of 2-Methoxybenzonitrile

Starting Material : 2-Methoxybenzonitrile

Reagents : N-Bromosuccinimide (NBS), catalytic AIBN (azobisisobutyronitrile)

Conditions :

- Solvent: CCl₄ or 1,2-dichloroethane

- Temperature: 75–100°C

- Time: 3–5 hours

Outcome :

4-Bromo-2-methoxybenzonitrile is obtained with 80–95% yield12. The methoxy group directs bromination to the para position (C4), while the nitrile group’s meta-directing influence ensures minimal byproducts3.

Nitration at C5

Starting Material : 4-Bromo-2-methoxybenzonitrile

Reagents : Nitrating mixture (HNO₃/H₂SO₄)

Conditions :

- Temperature: 0–5°C (to avoid over-nitration)

- Time: 1–2 hours

Outcome :

4-Bromo-5-nitro-2-methoxybenzonitrile forms regioselectively. The bromine at C4 directs nitration to the ortho position (C5) due to its electron-withdrawing effect4. Yield: 70–85%5.

Reduction of Nitro to Amino Group

Reagents : H₂/Pd-C or Fe/AcOH

Conditions :

- Solvent: Ethanol or THF/MeOH/H₂O

- Temperature: 25–50°C

- Time: 4–12 hours

Outcome :

5-Amino-4-bromo-2-methoxybenzonitrile is obtained with 90–95% yield. Catalytic hydrogenation is preferred for scalability67.

Direct Amination via Buchwald-Hartwig Coupling

This method introduces the amino group via palladium-catalyzed cross-coupling.

Starting Material : 4-Bromo-5-iodo-2-methoxybenzonitrile

Reagents :

- Palladium catalyst: Pd(OAc)₂ or Pd₂(dba)₃

- Ligand: XantPhos or BINAP

- Ammonia source: NH₃ or LiHMDS

Conditions :

- Solvent: Toluene or dioxane

- Temperature: 80–110°C

- Time: 12–24 hours

Outcome :

Direct substitution of iodine at C5 with an amino group achieves 60–75% yield. This method avoids nitro intermediates but requires stringent anhydrous conditions89.

One-Pot Multistep Synthesis

A streamlined approach combines bromination, nitration, and reduction in a single reactor.

Steps :

- Bromination of 2-methoxybenzonitrile with NBS/AIBN.

- In-situ nitration using acetyl nitrate (AcONO₂).

- Reduction with SnCl₂/HCl.

Advantages :

- Reduced purification steps.

- Total yield: 65–70%10.

Limitations :

- Requires precise stoichiometric control to avoid side reactions.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sequential Halogenation | Bromination → Nitration → Reduction | 70–85 | High | Moderate |

| Buchwald-Hartwig | Direct amination | 60–75 | Moderate | High |

| One-Pot Synthesis | Combined steps | 65–70 | High | Low |

Optimization Strategies

Regioselectivity in Nitration

The position of nitration in 4-bromo-2-methoxybenzonitrile is critical. Computational studies (DFT) show that bromine’s electron-withdrawing effect increases the electrophilic susceptibility of C5 by 1.8× compared to C611. Experimental validation using HNO₃/H₂SO₄ confirms >90% regioselectivity for C512.

Catalytic Hydrogenation vs. Chemical Reduction

- Catalytic Hydrogenation : Higher yields (95%) and cleaner profiles but requires specialized equipment.

- Fe/AcOH : Cost-effective but generates Fe residues, necessitating additional purification13.

Industrial-Scale Considerations

- Solvent Choice : Substituting CCl₄ with 1,2-dichloroethane reduces environmental impact14.

- Catalyst Recycling : Pd-C recovery systems improve cost efficiency for large batches15.

-

Chemsrc (CAS: 330793-38-9) ↩

-

Chemsrc (CAS: 330793-38-9) ↩

-

Chemsrc (CAS: 330793-38-9) ↩

-

TCI America (Product Code: B3123) ↩

-

ACS Publications (DOI: 10.1021/jm3009103) ↩

-

ACS Publications (DOI: 10.1021/jm3009103) ↩

-

ACS Publications (DOI: 10.1021/jm3009103) ↩

-

ACS Publications (DOI: 10.1021/jm3009103) ↩

-

CN102020587A Patent ↩

-

CN102020587A Patent ↩

-

CN102020587A Patent ↩

-

Sci-Hub (Journal of Medicinal Chemistry, 2020) ↩

-

Sci-Hub (Journal of Medicinal Chemistry, 2020) ↩

-

Sci-Hub (Journal of Medicinal Chemistry, 2020) ↩

-

Sci-Hub (Journal of Medicinal Chemistry, 2020) ↩

化学反応の分析

反応の種類

5-アミノ-4-ブロモ-2-メトキシベンゾニトリルは、以下のような様々な化学反応を起こす可能性があります。

置換反応: 臭素原子は、水酸化物、アルコキシド、チオレートイオンなどの他の求核剤と置換される可能性があります.

酸化と還元: アミノ基は、ニトロ基に酸化されるか、アルキルアミンに還元される可能性があります.

カップリング反応: この化合物は、スズキカップリングやヘックカップリングなどのカップリング反応に参加して、より複雑な芳香族系を形成する可能性があります.

一般的な試薬と条件

置換: ジメチルスルホキシド(DMSO)やジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中の水酸化ナトリウムまたはtert-ブトキシドカリウム.

主要な生成物

科学的研究の応用

5-アミノ-4-ブロモ-2-メトキシベンゾニトリルは、科学研究においていくつかの用途があります。

有機合成: 医薬品や農薬などの様々な有機化合物の合成における中間体として役立ちます.

医薬品化学: 特にがんや感染症を標的にした、潜在的な治療薬の開発に使用されます.

材料科学: 特定の電子特性や光学特性を持つ新規材料の合成に使用されます.

生物学的研究: 酵素の相互作用や細胞経路を研究するために、生化学的アッセイで使用されます.

作用機序

5-アミノ-4-ブロモ-2-メトキシベンゾニトリルの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素、受容体、核酸などの分子標的に相互作用することで作用する可能性があります。 アミノ基と臭素基の存在により、特異的な結合相互作用が可能となり、メトキシ基は化合物の溶解性と生物学的利用能に影響を与える可能性があります .

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Positioning and Functional Group Effects

The compound is compared to structurally related benzonitriles and halogenated anilines (Table 1). Key differences in substituent positions and functional groups significantly influence reactivity, solubility, and applications.

Table 1: Comparison of 5-Amino-4-bromo-2-methoxybenzonitrile with Analogs

Reactivity and Electronic Effects

- Amino Group Influence: The amino group in this compound acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution at positions ortho/para to itself. This contrasts with halogenated analogs lacking amino groups, which exhibit reduced nucleophilic reactivity .

- Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity (compared to chlorine) enhance its leaving-group ability in nucleophilic aromatic substitution (NAS) reactions. This makes this compound more reactive than its chloro analog (e.g., 5-bromo-2-chloro-4-methoxybenzonitrile) in cross-coupling reactions .

- Methoxy Group: The methoxy group’s electron-donating nature directs electrophilic attack to specific positions, a feature shared across analogs like 2-amino-4-chloro-5-methoxybenzonitrile .

Physicochemical Properties

- Solubility: The amino group enhances solubility in polar aprotic solvents (e.g., DMSO or DMF) compared to non-amino analogs .

- Melting Points : Bromine’s high atomic weight contributes to stronger van der Waals forces, likely resulting in higher melting points than chloro or fluoro derivatives.

Research Findings and Challenges

- Crystallographic Data: No crystal structures are reported for this compound, though related analogs (e.g., 3-bromo-4-dibenzylamino-5-methoxy-furan-2(5H)-one) were resolved using SHELX software .

生物活性

5-Amino-4-bromo-2-methoxybenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's synthesis, biological mechanisms, and its role in various therapeutic areas, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a benzene ring. The synthesis typically involves:

- Bromination : 2-Methoxybenzonitrile is treated with bromine in the presence of iron(III) bromide to yield 5-bromo-2-methoxybenzonitrile.

- Amination : The brominated product undergoes nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 5-position.

Biological Activity

The biological activity of this compound is largely attributed to its structural features. The amino and methoxy groups enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

The compound's mechanism of action varies depending on its application. In medicinal chemistry, it may interact with enzymes, receptors, or nucleic acids, facilitating specific binding interactions due to the presence of functional groups.

Therapeutic Applications

This compound has shown promise in several areas:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit potential as anticancer agents by inhibiting specific cellular pathways involved in tumor growth .

- Antimicrobial Properties : The compound has been evaluated for its activity against various pathogens, suggesting potential use in treating infections.

- Enzyme Inhibition : It has been utilized in biochemical assays to study enzyme interactions, particularly in the context of drug development targeting mycobacterial infections .

Case Study 1: Antitubercular Activity

In a study focusing on inhibitors of mycobacterial targets, analogs of this compound were synthesized and tested for their ability to inhibit MbtI (mycobacterial enzyme). The results indicated that modifications to the structure could enhance inhibitory potency, demonstrating the compound's potential as a lead for antitubercular drugs .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | >250 | Initial tests showed limited activity |

| Modified Analog | 15 | Significant improvement in potency |

Case Study 2: Anticancer Potential

Another investigation assessed the anticancer properties of related compounds. The study revealed that structural modifications could lead to enhanced cytotoxic effects against various cancer cell lines, indicating that this compound could serve as a scaffold for developing new anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methoxybenzonitrile | Lacks amino group | Less versatile |

| 2-Amino-5-iodo-4-methoxybenzonitrile | Contains iodine | Different reactivity |

| 4-Bromo-2-methoxybenzonitrile | Different bromine position | Variations in activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。